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Compound of Interest

N5,N5-dimethylthiazole-2,5-
Compound Name:
diamine

Cat. No.: B1500786

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves
as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it
to function as a versatile scaffold in a multitude of clinically significant drugs.[1] Synthetic and
natural products incorporating the thiazole nucleus exhibit a vast spectrum of biological
activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic
properties.[1][2] This technical guide provides an in-depth overview of the key biological
activities of thiazole derivatives, presenting quantitative data, detailed experimental protocols,
and mechanistic insights for researchers and drug development professionals.

Anticancer Activities

Thiazole derivatives have emerged as a prominent class of anticancer agents, with several
compounds approved for clinical use, such as the kinase inhibitor Dasatinib.[1] Their
mechanisms of action are diverse, often involving the inhibition of critical signaling pathways
that control cell proliferation, angiogenesis, and apoptosis.[3]

A primary target for many thiazole-based anticancer agents is the vascular endothelial growth
factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[4][5] By
inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels
that supply tumors with essential nutrients, thereby arresting tumor growth.[4][6] Other targeted
pathways include the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell
proliferation.[3]
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Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of thiazole derivatives is typically quantified by their half-maximal

inhibitory concentration (ICso) against various cancer cell lines. Lower ICso values indicate

higher potency.

Cancer Cell Reference
Compound ID . ICso0 (HM) Ref.
Line Drug
Staurosporine
4c MCF-7 (Breast) 257+0.16 [7]
(6.77 £ 0.41)
) Staurosporine
4c HepG2 (Liver) 7.26 £ 0.44 [7]
(8.4 +£0.51)
Staurosporine
da MCF-7 (Breast) 12.7 £0.77 [7]
(6.77 £ 0.41)
MDA-MB-231 ]
4d 1.21 Sorafenib [4]
(Breast)
1llc HepG-2 (Liver) ~4 Doxorubicin [8]
1llc MCF-7 (Breast) ~3 Doxorubicin [8]
69 HCT-116 (Colon) ~12 Doxorubicin [8]
Doxorubicin
8e A549 (Lung) 0.302 [9]
(0.460)
16a MCF-7 (Breast) 0.73 Dasatinib (7.99) [3]
Sorafenib (5.10
6d MCF-7 (Breast) 10.5+0.71 [5]

0.49)

Signaling Pathway: VEGFR-2 Inhibition

Many thiazole derivatives exert their anticancer effects by functioning as Type Il inhibitors of

VEGFR-2. They bind to the kinase domain in its inactive (DFG-out) conformation, preventing

ATP from binding and halting the downstream signaling cascade that promotes angiogenesis.

This leads to cell cycle arrest and induction of apoptosis in cancer cells.
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Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
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Antimicrobial Activities

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents.
[10] Thiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum
activity against various bacterial and fungal pathogens.[11][12] Their mechanisms often involve
the inhibition of essential microbial enzymes, such as DNA gyrase or 14a-lanosterol
demethylase, which are vital for bacterial replication and fungal cell membrane integrity,
respectively.[13]

Quantitative Data: Antimicrobial Potency

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration
(MIC), which is the lowest concentration of a compound that prevents visible growth of a
microorganism.

] . Reference
Compound ID Microorganism MIC (mg/mL) 5 Ref.
rug

3 S. aureus 0.23-0.70 Ampicillin [13]
3 E. coli 0.23-0.70 Ampicillin [13]
8 C. albicans 0.08-0.23 - [13]
9 C. albicans 0.06 - 0.23 - [13]
9 S. aureus (1189) 0.100 -

S. agalactiae
9 0.025 -

(1768)

C. albicans Cycloheximide
67 0.168 [11]

ATCC 10231 (0.254)

P. aeruginosa Amoxicillin
57 0.0156 [11]

ATCC 29853 (>0.500)

Anti-inflammatory Activities
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Inflammation is a complex biological response implicated in numerous chronic diseases.
Thiazole derivatives can modulate inflammatory pathways, primarily by inhibiting
cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15] These enzymes are central
to the arachidonic acid cascade, which produces pro-inflammatory mediators like
prostaglandins and leukotrienes.[2] By selectively inhibiting isoforms such as COX-2, thiazole
derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side
effects associated with non-selective NSAIDs.[3][14]

Quantitative Data: Enzyme Inhibition

The anti-inflammatory potential is often assessed by the ICso value against COX-1, COX-2, and
5-LOX enzymes. A high COX-2 selectivity index (ICso COX-1/ICso COX-2) is desirable for
reducing side effects.

Selectivity
Compound ID Target Enzyme  1Cso (M) Index (COX- Ref.

1/COX-2)
2a COX-2 0.0003 >3333 [14]
3a 5-LOX 0.127 - [14]
4 COX-1 29.60 + 1.58 - [14]
6b COX-2 11.65 (mM) Selective [14]
16a COX-2 - 134.6 [3]
18f COX-2 - 42.13 [3]
6l COX-1 5.55 61.6 [2]
6l COX-2 0.09 61.6 2]
6l 5-LOX 0.38 - [2]

Signaling Pathway: COX-2 Inhibition

Thiazole derivatives can selectively bind to the active site of the COX-2 enzyme. This prevents
the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for the
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synthesis of various pro-inflammatory prostaglandins, thereby mitigating the inflammatory
response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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